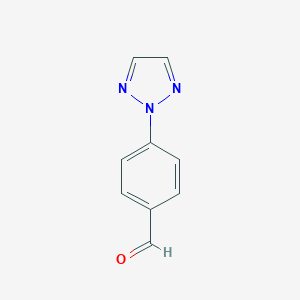

4-(2H-1,2,3-triazol-2-yl)benzaldehyde

描述

4-(2H-1,2,3-Triazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol It is characterized by the presence of a triazole ring attached to a benzaldehyde moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the reaction of 4-azidobenzaldehyde with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction, also known as the “click” reaction, is highly efficient and yields the desired triazole product in good yields. The reaction conditions generally include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate in a suitable solvent like water or a mixture of water and an organic solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of the click reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound on a larger scale.

化学反应分析

Types of Reactions

4-(2H-1,2,3-triazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: 4-(2H-1,2,3-triazol-2-yl)benzoic acid.

Reduction: 4-(2H-1,2,3-triazol-2-yl)benzyl alcohol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, in anticancer therapies. These compounds exhibit significant cytotoxic effects against various cancer cell lines while demonstrating low toxicity to normal cells. For instance, triazole-containing compounds have been reported to possess antibacterial, antiviral, antifungal, and antitubercular properties alongside their anticancer activities .

Synthesis of Novel Drug Candidates

This compound serves as a key building block in the synthesis of hybrid compounds that combine different pharmacological activities. For example, it has been utilized in the development of hydrazone derivatives with anti-inflammatory properties . The ability to modify the triazole ring allows for the fine-tuning of biological activity and selectivity.

Corrosion Inhibition

Research indicates that compounds derived from this compound can act as effective corrosion inhibitors for metals. A study demonstrated that triazole derivatives could significantly reduce corrosion rates in acidic environments, making them suitable for protecting steel structures .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to participate in various polymerization reactions and the formation of functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Studies

作用机制

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde is largely dependent on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding interactions with target proteins . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

相似化合物的比较

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but with a different triazole isomer.

4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Another isomer with the triazole ring attached at a different position.

4-(1H-1,2,3-Triazol-1-yl)benzaldehyde: Similar compound with the triazole ring attached at the 1-position.

Uniqueness

4-(2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the specific positioning of the triazole ring, which can influence its reactivity and binding properties. This positioning can lead to distinct biological activities and chemical reactivity compared to other isomers .

生物活性

4-(2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a 1,2,3-triazole ring. This unique structural configuration renders it suitable for various chemical and biological applications, particularly in medicinal chemistry. The triazole moiety is a well-known pharmacophore that has been associated with a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 173.175 g/mol

- Structure : Contains both aromatic (benzaldehyde) and heterocyclic (triazole) components.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli and S. aureus | |

| 1,2,3-Triazole derivatives | Broad-spectrum antimicrobial |

Anticancer Activity

Several studies have explored the anticancer potential of triazole-based compounds. For instance, triazole hybrids have been shown to induce apoptosis in cancer cell lines by modulating key apoptotic pathways.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The presence of the triazole ring allows for the formation of hydrogen bonds and coordination with metal ions in biological systems.

Key Mechanisms Include:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

- Cell Cycle Modulation : They can induce cell cycle arrest at specific phases (e.g., G1 phase), leading to reduced proliferation of cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property is critical for developing treatments targeting central nervous system disorders.

Study on Antibacterial Properties

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.

Study on Anticancer Effects

Another investigation focused on the compound's effects on cancer cell lines. Results indicated that treatment with this compound led to increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins. This dual action suggests its potential as a therapeutic agent in cancer treatment.

常见问题

Basic Questions

Q. What are the most reliable synthetic routes for preparing 4-(2H-1,2,3-triazol-2-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A common method involves reacting substituted benzaldehyde derivatives with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Optimization includes adjusting reaction time (4–8 hours), solvent polarity, and stoichiometric ratios of reactants. For example, using absolute ethanol and controlled temperature (70–80°C) improves yield by minimizing side reactions. Post-synthesis, vacuum evaporation and recrystallization are critical for purification .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- 1H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Triazole protons (2H) resonate as a singlet at δ 8.1–8.3 ppm, while aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.8–8.0 ppm).

- 13C NMR : The aldehyde carbon appears at δ 190–195 ppm, and triazole carbons are observed at δ 145–150 ppm.

- IR : A strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and triazole ring vibrations at 1600–1500 cm⁻¹ confirm functional groups .

Q. What are the best practices for crystallizing this compound, and how can SHELX programs aid in structural refinement?

Slow evaporation from a mixture of dichloromethane and hexane yields high-quality crystals. SHELXL is widely used for refining crystal structures, especially for resolving disorder in the triazole or aldehyde moieties. Key steps include:

- Using HKLF 4 format for intensity data.

- Applying restraints for planar groups (e.g., triazole ring) with FLAT instructions.

- Validating hydrogen bonding interactions (e.g., aldehyde O···H–N triazole) via PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Discrepancies in NMR or IR data often arise from tautomerism (e.g., 1,2,3-triazole vs. 1,2,4-triazole regioisomers) or solvent effects. Strategies include:

- Conducting variable-temperature NMR to identify dynamic processes.

- Comparing experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian09).

- Utilizing X-ray crystallography as a definitive structural validation tool .

Q. What computational methods are effective for studying the electronic properties and reactivity of this compound in drug design?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electron-deficient character of the triazole ring, making it a strong hydrogen-bond acceptor.

- Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity analysis.

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like TRPM8 receptors, where the aldehyde group acts as a covalent warhead .

Q. How can multi-step synthesis challenges (e.g., low yields in triazole coupling) be addressed for functionalized derivatives?

- Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation .

- Protection-Deprotection Strategies : Temporarily protect the aldehyde group with diethyl acetal to prevent side reactions during triazole coupling.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .

Q. What are the key considerations for designing biological activity assays involving this compound derivatives?

- Target Selection : Prioritize receptors with nucleophilic residues (e.g., cysteine in TRPM8) for covalent binding via the aldehyde.

- Solubility : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.

- Control Experiments : Include aldehyde-free analogs to distinguish specific triazole-mediated effects from non-specific interactions .

属性

IUPAC Name |

4-(triazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWOTWHICQOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444964 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-04-3 | |

| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。